2-(5-Chlorobenzofuran-2-yl)acetonitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

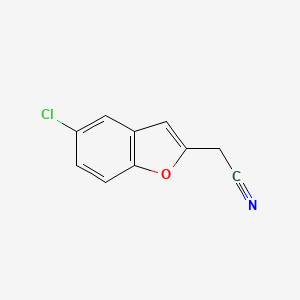

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C10H6ClNO |

|---|---|

Peso molecular |

191.61 g/mol |

Nombre IUPAC |

2-(5-chloro-1-benzofuran-2-yl)acetonitrile |

InChI |

InChI=1S/C10H6ClNO/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6H,3H2 |

Clave InChI |

KVPZKOUNDRKQKB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1Cl)C=C(O2)CC#N |

Origen del producto |

United States |

The Significance of Benzofuran Scaffolds in Modern Organic Synthesis

Benzofuran (B130515), a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, represents a core structure in a vast number of biologically active natural and synthetic products. nih.govnih.gov First synthesized by Perkin in 1870, the benzofuran nucleus has since become a focal point for chemists and pharmaceutical researchers. nih.gov Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. nih.govnih.gov

The therapeutic potential of benzofuran derivatives has led to the development of numerous synthetic methodologies aimed at constructing this valuable heterocyclic system. nih.gov Transition metal-catalyzed reactions, particularly those involving palladium and copper, have been extensively employed to create diverse benzofuran structures. nih.gov These methods often allow for the introduction of various substituents onto the benzofuran core, enabling the fine-tuning of its biological and physical properties. The inherent versatility of the benzofuran scaffold makes it an attractive target for the development of new drugs and functional materials. nih.govnih.gov

Acetonitrile As a Pivotal Building Block and Reactant in Contemporary Synthetic Strategies

Acetonitrile (B52724) (CH₃CN) is more than just a common polar aprotic solvent in organic reactions; it is also a valuable two-carbon building block in synthetic organic chemistry. researchgate.net Its utility stems from the reactivity of both its methyl group and its nitrile functionality. The methyl protons are acidic enough to be deprotonated, generating a nucleophilic cyanomethyl anion (⁻CH₂CN) that can participate in various carbon-carbon bond-forming reactions. researchgate.net

Furthermore, the nitrile group itself can undergo a wide array of transformations. It can be hydrolyzed to acetamides or acetic acid, participate in cycloadditions to form heterocyclic rings, and act as a source of nitrogen in the synthesis of nitrogen-containing compounds. researchgate.net Modern synthetic strategies, including metal-catalyzed and electrochemical methods, have expanded the repertoire of reactions involving acetonitrile, highlighting its role in cyanomethylation, cyanation, and the construction of complex molecules. researchgate.net Its ability to act as a ligand in transition metal complexes also contributes to its versatility in catalysis.

Research Landscape and Context of 2 5 Chlorobenzofuran 2 Yl Acetonitrile Derivatives in Synthetic Chemistry

Strategic Approaches to the Benzofuran Core Construction

The formation of the benzofuran ring system is a pivotal step in the synthesis of this compound. Numerous strategies have been developed, broadly categorized into transition-metal-catalyzed and metal-free methods. These approaches offer diverse pathways to access the core structure, often with high efficiency and regioselectivity.

Transition-Metal-Catalyzed Cyclization and Annulation Strategies.rsc.orgrsc.orgrsc.orgnih.gov

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, providing powerful methods for the construction of complex heterocyclic systems like benzofurans. nih.govnih.gov Catalysts based on palladium, copper, nickel, and ruthenium have been extensively explored for their ability to facilitate the formation of the benzofuran ring through various cyclization and annulation reactions. rsc.orgnih.gov

Palladium catalysts are widely employed for the synthesis of benzofurans due to their versatility and high efficiency. nih.govacs.org These reactions often proceed through mechanisms such as intramolecular Heck reactions, C-H activation, and oxidative cyclization. nih.govrsc.orgacs.org

One common strategy involves the palladium-catalyzed cyclization of ortho-alkynylphenols or their derivatives. nih.govresearchgate.netrsc.org For instance, the cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols, catalyzed by palladium complexes, yields 2-methylene-2,3-dihydrobenzofuran-3-ols, which can be further transformed into 2-functionalized benzofurans. nih.govresearchgate.net Another approach utilizes the palladium-catalyzed reaction of 2-hydroxystyrenes with iodobenzenes through a C-H activation/oxidation tandem reaction to construct the benzofuran ring. rsc.org The synthesis of benzofuran-fused cyclohexenones has also been achieved via palladium-catalyzed dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters. nih.gov

A notable application of palladium catalysis is the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization, often in a one-pot procedure. acs.org This methodology can be further enhanced by combining it with other catalytic systems, such as copper co-catalysis. nih.govacs.org

Table 1: Examples of Palladium-Catalyzed Benzofuran Synthesis

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

| 2-(1-Hydroxyprop-2-ynyl)phenols | PdX2, KX, Base | 2-Methylene-2,3-dihydrobenzofuran-3-ols | 80-98% | nih.gov |

| 2-Hydroxystyrenes, Iodobenzenes | Palladium catalyst | Substituted Benzofurans | Moderate to high | rsc.org |

| O-Aryl cyclic vinylogous esters | Palladium(II) acetate (B1210297), Silver carbonate | Benzofuran-fused cyclohexenones | - | nih.gov |

| Terminal alkynes, Iodophenols | (PPh3)PdCl2, CuI, Triethylamine | Substituted Benzofurans | - | nih.govacs.org |

| α-Alkynyl arylols, Unactivated olefins | Palladium catalyst | C3-alkylated benzofurans | Good | rsc.org |

Copper-catalyzed reactions represent a cost-effective and efficient alternative for benzofuran synthesis. rsc.orgrsc.orgacs.org These methods often involve the annulation of phenols with various coupling partners. A prominent example is the copper-mediated oxidative annulation of phenols and unactivated internal alkynes, which provides a direct route to benzofuran derivatives. rsc.orgrsc.org This reaction is believed to proceed through a reversible electrophilic carbocupration of the phenol (B47542), followed by alkyne insertion and cyclization. rsc.org

Another powerful copper-catalyzed method is the aerobic oxidative cyclization of phenols and alkynes. rsc.orgresearchgate.net This one-pot procedure allows for the regioselective synthesis of polysubstituted benzofurans by a sequential nucleophilic addition and oxidative cyclization. rsc.orgresearchgate.net Furthermore, copper catalysts have been successfully used in domino reactions, such as the coupling of 1-bromo-2-iodobenzenes with β-keto esters to afford 2,3-disubstituted benzofurans. organic-chemistry.org

Table 2: Examples of Copper-Catalyzed Benzofuran Synthesis

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

| Phenols, Alkynes | Copper catalyst, O2 | Polysubstituted Benzofurans | Good to excellent | rsc.orgresearchgate.net |

| Phenols, Unactivated internal alkynes | Cu(OTf)2 | Benzofuran derivatives | - | rsc.orgrsc.org |

| o-Hydroxy aldehydes, Amines, Alkynes | Copper iodide, Deep eutectic solvent | Amino-substituted Benzofurans | High | nih.govacs.org |

| 1-Bromo-2-iodobenzenes, β-Keto esters | CuI | 2,3-Disubstituted Benzofurans | - | organic-chemistry.org |

Nickel catalysis offers a complementary approach to palladium and copper for constructing the benzofuran core. rsc.orgnih.govthieme.de Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones is a viable method for synthesizing benzofuran derivatives, tolerating a range of functional groups. organic-chemistry.orgorganic-chemistry.org This reaction is proposed to involve the in situ reduction of a nickel(II) salt to Ni(0), followed by oxidative addition and intramolecular cyclization. organic-chemistry.org

Another strategy involves the nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols. rsc.orgnih.gov This method utilizes molecular oxygen as a green oxidant and avoids the need for sacrificial hydrogen acceptors, leading to 3-aryl benzofurans in good to excellent yields. rsc.orgnih.gov

Table 3: Examples of Nickel-Catalyzed Benzofuran Synthesis

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

| Aryl halides, Aryl ketones | Ni(OTf)2 or Ni(dppp)2Cl2, 1,10-Phenanthroline (B135089), Zn | Benzofuran derivatives | Moderate to good | organic-chemistry.org |

| ortho-Alkenyl phenols | Ni(acac)2, O2 | 3-Aryl Benzofurans | Good to excellent | rsc.orgnih.gov |

Ruthenium catalysts have emerged as effective tools for the synthesis of benzofurans, particularly through cycloisomerization reactions. nih.govorganic-chemistry.orgthieme-connect.com The ruthenium-catalyzed cycloisomerization of aromatic homo- and bis-homopropargylic alcohols provides a chemo- and regioselective route to benzofurans and isochromenes. organic-chemistry.orgthieme-connect.com The presence of an amine/ammonium base-acid pair is often crucial for the catalytic cycle. organic-chemistry.org

Another approach involves the ruthenium-catalyzed redox-neutral C-H functionalization and reaction of N-phenoxypivalamides with internal alkynes, which generates benzofurans under mild conditions. rsc.org Additionally, substituted benzofurans can be synthesized from 1-allyl-2-allyloxybenzenes via a ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis. organic-chemistry.org

Table 4: Examples of Ruthenium-Catalyzed Benzofuran Synthesis

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

| Aromatic alkynols | CpRuCl(PPh3)2 | Benzofurans and Isochromenes | Good | thieme-connect.com |

| N-Phenoxypivalamide, Internal alkynes | Ru(II) catalyst | Benzofurans | Moderate to high | rsc.org |

| 1-Allyl-2-allyloxybenzenes | Ruthenium catalyst | Substituted Benzofurans | - | organic-chemistry.org |

Metal-Free Benzofuran Synthesis Methods.acs.orgorganic-chemistry.orgrsc.org

While transition-metal catalysis is dominant, metal-free synthetic methods for benzofurans offer advantages in terms of cost, toxicity, and ease of product purification. organic-chemistry.orgnih.govacs.org These methods often rely on the use of strong acids, bases, or hypervalent iodine reagents. nih.govorganic-chemistry.orgrsc.org

A notable metal-free approach is the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans mediated by hypervalent iodine reagents such as (diacetoxyiodo)benzene. organic-chemistry.org This can be performed stoichiometrically or catalytically in the presence of a co-oxidant. organic-chemistry.org Acid-catalyzed dehydrative substitution of 3-hydroxy-3-phenylbenzofuran-2(3H)-ones with electron-rich arenes also provides a metal-free route to 3,3-diarylbenzofuran-2(3H)-ones. rsc.org Furthermore, a triflimide/trimethylsilyl trifluoromethanesulfonate-catalyzed synthesis has been developed for treating substituted aldehydes with ortho-alkenyl phenols to yield benzofuran derivatives. nih.govacs.org

Table 5: Examples of Metal-Free Benzofuran Synthesis

| Starting Materials | Reagents | Product | Yield | Reference |

| ortho-Hydroxystilbenes | (Diacetoxyiodo)benzene | 2-Arylbenzofurans | Good | organic-chemistry.org |

| 3-Hydroxy-3-phenylbenzofuran-2(3H)-ones, Electron-rich arenes | H2SO4 | 3,3-Diarylbenzofuran-2(3H)-ones | Moderate to good | rsc.org |

| Substituted aldehydes, ortho-Alkenyl phenols | Triflimide, Trimethylsilyl trifluoromethanesulfonate | Substituted Benzofurans | - | nih.govacs.org |

Oxidative Cyclization Techniques for Benzofuran Formation

Oxidative cyclization has emerged as a powerful tool for the synthesis of benzofuran derivatives. These methods often involve the formation of a C-O bond and a C-C bond in a single step, typically mediated by a transition metal catalyst. Palladium-catalyzed reactions are particularly prevalent in this area.

One approach involves the palladium-catalyzed oxidative cyclization of 3-phenoxyacrylates. acs.orgnih.gov In this method, commercially available phenols and propiolates react in the presence of a palladium catalyst, such as Pd(OAc)₂, and an oxidant, like CF₃CO₂Ag, to yield substituted benzofurans. acs.orgnih.gov The reaction proceeds through the formation of a vinylpalladium intermediate, followed by intramolecular electrophilic aromatic palladation and reductive elimination to form the benzofuran ring. acs.org This process can be performed in one pot, offering an efficient route to the benzofuran core. acs.orgnih.gov

Another notable palladium-catalyzed method is the oxidative cyclization of O-aryl cyclic vinylogous esters. nih.govacs.org This strategy allows for the synthesis of benzofuran-fused cyclohexenones from various substituted phenols. The reaction is tolerant of a range of functional groups, including nitro, formyl, methoxy, fluoro, chloro, and trifluoromethyl groups. nih.gov Kinetic isotope effect studies suggest that the cleavage of the aryl C-H bond may be the rate-determining step in this transformation. nih.gov

Furthermore, palladium- and copper-cocatalyzed Sonogashira coupling followed by intramolecular cyclization provides an effective route to benzofurans. nih.govacs.orgacs.org This domino reaction typically involves the coupling of o-iodophenols with terminal alkynes. nih.govacs.org The use of palladium nanoparticles in water under ligand- and copper-free aerobic conditions has also been reported for this transformation, highlighting a move towards more environmentally benign synthetic methods. researchgate.net

Table 1: Comparison of Oxidative Cyclization Methods for Benzofuran Synthesis

| Method | Key Reagents | Catalyst System | Key Features |

| Cyclization of 3-Phenoxyacrylates | Phenols, Propiolates | Pd(OAc)₂/PPh₃, CF₃CO₂Ag | One-pot synthesis, good yields. acs.orgnih.gov |

| Cyclization of O-Aryl Cyclic Vinylogous Esters | O-Aryl Cyclic Vinylogous Esters | Pd(OAc)₂, Ag₂CO₃ | Tolerates various functional groups. nih.govacs.org |

| Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes | (PPh₃)PdCl₂/CuI | Domino reaction, efficient. nih.govacs.org |

| Nanoparticle-Catalyzed Cyclization | 2-Iodophenols, Arylacetylenes | In situ generated Pd nanoparticles | Ligand- and copper-free, aqueous conditions. researchgate.net |

Condensation and Rearrangement Reactions in Benzofuran Ring Assembly

Classical and modern condensation and rearrangement reactions remain a cornerstone of benzofuran synthesis. The Perkin rearrangement, first reported in 1870, involves the ring contraction of a 3-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid. nih.govwikipedia.org This reaction proceeds via the initial base-catalyzed opening of the lactone ring, followed by an intramolecular nucleophilic attack. nih.gov Microwave-assisted Perkin rearrangements have been shown to significantly reduce reaction times and provide high yields of the desired products. nih.gov

Another important strategy is the condensation of phenacyl phenyl ether derivatives using polyphosphoric acid (PPA) or other acids to form 2-arylbenzofurans. jocpr.com Additionally, the coupling of cuprous aryl acetylenes with o-halophenols in pyridine (B92270) is a widely used method for the synthesis of 2-arylbenzofurans. jocpr.com

Introduction of the 5-Chloro Substituent onto the Benzofuran Moiety

The introduction of a chlorine atom at the 5-position of the benzofuran ring is a crucial step in the synthesis of the target compound. This is typically achieved through electrophilic halogenation of the pre-formed benzofuran ring or by using a chlorinated starting material. nih.govrsc.org

The direct halogenation of benzofurans can be complex. Studies on the bromination and chlorination of benzofuran and its derivatives have shown that the reaction often proceeds through the formation of an adduct between the halogen and the heterocyclic ring. rsc.org The decomposition of this adduct can lead to ring-halogenated products. rsc.org The position of the halogen can significantly influence the biological activity of the resulting compound. nih.govresearchgate.net For the synthesis of 5-chlorobenzofuran (B1360139), using a starting material that already contains the chloro substituent, such as 4-chlorophenol (B41353), in the benzofuran ring formation step is a common and effective strategy. biosynth.comchemicalbook.com

Strategies for Acetonitrile Moiety Incorporation and Functionalization

The final key structural element is the acetonitrile group at the 2-position of the benzofuran ring. This can be introduced through various synthetic strategies.

Direct Cyanomethylation Reactions

Direct cyanomethylation of a suitable benzofuran precursor is a straightforward approach. This can be achieved by reacting a 2-halobenzofuran with a cyanide source, although this method can sometimes be challenging. A more common route involves the conversion of a 2-formylbenzofuran or a 2-acetylbenzofuran (B162037) derivative into the corresponding acetonitrile. For instance, 5-chloro-3-methyl-2-acetylbenzofuran can be synthesized and then further elaborated to introduce the cyano group. tsijournals.com

Acetonitrile as a C2 Synthon in Multicomponent Reactions

Acetonitrile can also serve as a C2 synthon in multicomponent reactions to construct the benzofuran ring with the acetonitrile moiety already in place. Palladium-mediated reactions involving the coordination of a nitrile moiety followed by intramolecular insertion and subsequent condensation can yield benzofuran derivatives. nih.govacs.org These methods offer a convergent approach to the target molecule.

Electrochemical Functionalization Pathways Utilizing Acetonitrile

Electrochemical methods offer a green and efficient alternative for the synthesis and functionalization of heterocyclic compounds. nih.govresearchgate.netacs.orgacs.org Acetonitrile can act as both a solvent and a reactant in these transformations. rsc.orgrsc.orgresearchgate.net Electrochemical C-H cyanation of heterocycles like indoles has been successfully demonstrated, suggesting the potential for similar direct functionalization of benzofurans. acs.orgacs.org These reactions often rely on a redox catalyst and can be performed under mild, room temperature conditions, avoiding the need for harsh reagents. acs.orgacs.org The electrochemical oxidation of catechols in the presence of suitable nucleophiles can also lead to the formation of benzofuran derivatives. nih.govacs.orgacs.org

Table 2: Summary of Acetonitrile Incorporation Strategies

| Strategy | Description | Key Features |

| Direct Cyanomethylation | Introduction of the cyano group onto a pre-formed benzofuran ring. | Often involves functional group transformation of a 2-substituted benzofuran. tsijournals.com |

| Acetonitrile as a C2 Synthon | Use of acetonitrile in multicomponent reactions to build the functionalized benzofuran ring. | Convergent synthesis, often palladium-mediated. nih.govacs.org |

| Electrochemical Functionalization | Use of electrochemical methods for C-H cyanation or cyclization reactions involving acetonitrile. | Green chemistry approach, mild reaction conditions. rsc.orgrsc.orgacs.orgacs.org |

Reported Synthetic Routes to this compound Derivatives

The construction of the this compound framework typically involves the formation of the benzofuran ring as a critical step. Numerous methods for benzofuran synthesis have been reported, often involving the reaction of substituted phenols with various coupling partners.

Synthetic approaches to this compound and its analogs can be carried out in a stepwise (sequential) manner or through more streamlined one-pot procedures.

Sequential Synthesis:

A common sequential approach to 2-substituted benzofurans starts from a substituted phenol, such as 5-chlorosalicylaldehyde. The synthesis of the benzofuran ring can be achieved through various classical name reactions and modern catalytic methods. For instance, the Rap-Stoermer reaction involves the condensation of a salicylaldehyde with an α-haloketone in the presence of a base to form a 2-acylbenzofuran researchgate.net. This can then be further functionalized.

A general sequence for obtaining a compound like this compound could involve:

Formation of the Benzofuran Ring: Reaction of 5-chlorosalicylaldehyde with a suitable reagent like chloroacetone (B47974) in the presence of a base (e.g., potassium carbonate) to yield 2-acetyl-5-chlorobenzofuran researchgate.net.

Introduction of the Nitrile Group: The acetyl group can then be converted to the desired acetonitrile functionality. This can be a multi-step process, for example, via reduction of the ketone to an alcohol, conversion to a halide, and subsequent nucleophilic substitution with a cyanide salt.

Another important sequential method involves the Perkin rearrangement, where a 3-halocoumarin undergoes a ring contraction in the presence of a base to form a benzofuran-2-carboxylic acid nih.govwikipedia.org. This acid can then be converted to the target nitrile through a series of standard functional group transformations.

One-Pot Synthesis:

One-pot syntheses offer significant advantages by reducing the number of workup and purification steps, saving time and resources. Several one-pot methods for the synthesis of benzofuran derivatives have been developed. For example, a one-pot synthesis of 2-aryl-3-cyanobenzofurans has been reported, which involves the reaction of 2-(2-bromoaryl)-3-aryl-3-(methylthio)acrylonitriles with benzyl (B1604629) carbamate, followed by a copper-catalyzed intramolecular O-arylation. While this yields a 3-cyano derivative, it highlights the potential for one-pot strategies in constructing complex benzofurans.

More relevant to the target molecule, the synthesis of 2-substituted benzofurans can be achieved from salicylaldehydes in a one-pot fashion. For instance, base-mediated cyclocondensation of salicylaldehydes with reagents like 3-bromo-1-(arylsulfonyl)propenes can directly lead to 2-substituted benzofurans rsc.org. The development of a one-pot reaction of a substituted salicylaldehyde with a reagent that can provide the two-carbon nitrile-bearing side chain is a key goal in synthesizing this compound efficiently.

A plausible one-pot approach could involve the reaction of 5-chlorosalicylaldehyde with bromoacetonitrile in the presence of a suitable base and catalyst system, leading directly to the formation of the benzofuran ring with the desired acetonitrile side chain.

The following table summarizes representative conditions for related benzofuran syntheses:

| Reaction Type | Starting Materials | Reagents and Conditions | Product Type | Reference |

| Rap-Stoermer Reaction | Substituted salicylaldehydes, α-haloketones | Triethylamine (TEA), solvent-free, 130°C | Benzofuran-2-yl ketones | researchgate.net |

| Perkin Rearrangement | 3-Bromocoumarins | NaOH, Ethanol, Microwave irradiation | Benzofuran-2-carboxylic acids | nih.gov |

| Base-mediated Cyclocondensation | Salicylaldehydes, 3-bromo-1-(arylsulfonyl)propenes | Base | (E)-2-(2-sulfonylvinyl)benzofurans | rsc.org |

| Sequential Synthesis | Salicylaldehyde, Chloroacetone | K2CO3, reflux; then further steps | 2-Acetylbenzofuran | researchgate.net |

The synthesis of a library of this compound derivatives can be approached using either convergent or divergent strategies.

Convergent Synthesis:

In a convergent synthesis, different fragments of the molecule are prepared separately and then joined together in the final steps. For the synthesis of complex benzofuran derivatives, a convergent approach might involve the synthesis of a functionalized 5-chlorobenzofuran intermediate and a separate synthesis of a side chain which are then coupled. For example, a pre-formed 2-halobenzofuran could be coupled with a reagent containing the acetonitrile moiety using a palladium-catalyzed cross-coupling reaction. This approach is particularly useful for creating a variety of derivatives where the side chain is modified.

Divergent Synthesis:

A divergent synthesis starts from a common intermediate which is then elaborated into a variety of different products. In the context of this compound derivatives, a divergent approach would start with a common benzofuran core, such as this compound itself. This central molecule can then be subjected to various reactions to modify different parts of the structure. For example, the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, leading to a new family of compounds. Alternatively, further electrophilic substitution on the benzofuran ring could introduce additional functional groups.

A key reaction that can be used in a divergent approach is the palladium-catalyzed Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with various nucleophiles to afford a range of 2-substituted benzofurans unicatt.it. Starting from benzofuran-2-carboxylic acid, one can prepare the corresponding acetate and then react it with different nucleophiles to generate a library of derivatives.

The following table outlines the key features of convergent and divergent approaches:

| Synthetic Strategy | Description | Advantages | Application Example |

| Convergent | Separate synthesis of key fragments followed by their assembly. | High overall yields, flexibility in fragment modification. | Coupling of a pre-formed 2-halobenzofuran with a functionalized side chain. |

| Divergent | A common intermediate is transformed into a library of related compounds. | Efficient for generating structural diversity from a single precursor. | Functional group transformations of the nitrile group in this compound. |

Detailed Reaction Mechanisms for Benzofuran Ring Construction

The formation of the benzofuran ring, a key structural motif in numerous natural products and pharmacologically active compounds, can be achieved through various synthetic strategies. ias.ac.innih.govnih.gov These methods often involve the cyclization of appropriately substituted phenols.

One classical and versatile approach is the intramolecular cyclization of α-phenoxycarbonyl compounds. This strategy is particularly effective when the regiochemical outcome is predictable. For instance, if a substrate has only one available ortho position for cyclization, a single regioisomer is formed. oregonstate.edu However, in cases with multiple potential cyclization sites, mixtures of products can result unless there are strong steric or electronic directing effects. oregonstate.edu

Transition-metal catalysis plays a pivotal role in modern benzofuran synthesis. elsevier.com Palladium-catalyzed reactions are widely employed. For example, the synthesis of benzoyl-substituted benzofurans can be achieved by reacting aryl boronic acids with 2-(2-formylphenoxy)acetonitriles using a palladium acetate catalyst. nih.govacs.org Another palladium-catalyzed method involves the coupling of o-alkynylphenols with nitroarenes over a heterogeneous palladium-on-activated-carbon-fibers catalyst. acs.org Dual palladium-copper catalytic systems are utilized in Sonogashira coupling reactions between terminal alkynes and iodophenols, which then undergo intramolecular cyclization to form the benzofuran ring. nih.govacs.org

Nickel-catalyzed methods also provide an efficient route. For instance, a nickel catalyst can activate an intramolecular nucleophilic addition, with conditions optimized using Ni(OTf)₂, 1,10-phenanthroline as a ligand, and acetonitrile as a solvent. nih.govacs.orgthieme.de

Acid-catalyzed cyclizations are also common. The synthesis of benzofuran-2-one derivatives can proceed through a Friedel-Crafts alkylation of a phenol, followed by an acid-assisted intramolecular transesterification to yield a 3-hydroxylactone intermediate. nih.gov A microwave-assisted alkylation of a substituted phenol, followed by a Claisen rearrangement and a formic acid-promoted cyclization, has been successfully used to construct the 2,3-dihydrobenzofuran (B1216630) scaffold, which can be a precursor to the aromatic benzofuran. nih.gov

A summary of common benzofuran ring construction strategies is presented below.

| Method | Key Reactants | Catalyst/Conditions | Mechanism Highlights |

| Intramolecular Cyclization | α-Phenoxycarbonyl compounds | Acid or Base | Intramolecular Friedel-Crafts type condensation |

| Palladium-Catalyzed Coupling | Aryl boronic acids, 2-(2-formylphenoxy)acetonitriles | Pd(OAc)₂, Ligand | Suzuki-type coupling followed by cyclization |

| Palladium/Copper Co-Catalysis | Terminal alkynes, o-Iodophenols | (PPh₃)PdCl₂, CuI | Sonogashira coupling followed by intramolecular cyclization |

| Nickel-Catalyzed Cyclization | Aryl halides, Aryl ketones | Ni(OTf)₂, Ligand | Intramolecular nucleophilic addition |

| Acid-Catalyzed Cyclization | Phenols, Alkylating agents | Acetic Acid, Formic Acid | Friedel-Crafts alkylation, Claisen rearrangement, Intramolecular transesterification |

Mechanistic Pathways of Acetonitrile Functionalization and C-H Activation

The introduction of the acetonitrile moiety and the functionalization of C-H bonds are critical steps in the synthesis of complex molecules like this compound. C-H activation refers to the cleavage of a C-H bond, often mediated by a transition metal, leading to the formation of a carbon-metal bond. This organometallic intermediate can then be functionalized.

Mechanisms for transition metal-catalyzed C-H functionalization generally fall into two categories: inner-sphere and outer-sphere. Inner-sphere mechanisms involve the formation of an organometallic intermediate through a direct C-H activation event. The main types of inner-sphere C-H activation include:

Oxidative Addition: Common for late transition metals in a low oxidation state. The metal inserts into the C-H bond, increasing its oxidation state.

Sigma-Bond Metathesis: Typical for early transition metals. It involves a concerted, four-centered transition state.

Concerted Metalation-Deprotonation (CMD): This is a common pathway, especially for palladium catalysis. The C-H bond is broken with the assistance of a base.

Outer-sphere mechanisms, such as those involving photoredox catalysis, generate reactive radical intermediates without the formation of a direct carbon-metal bond.

A key strategy for achieving site-selectivity in C-H functionalization is the use of directing groups. These functional groups within the substrate coordinate to the metal catalyst, bringing it into close proximity to the targeted C-H bond and facilitating its selective activation.

For the synthesis of benzofurans with an acetonitrile group, one approach involves using a precursor that already contains this functionality, such as 2-(2-formylphenoxy)acetonitrile. nih.govacs.org Another method involves the reaction of a 2-hydroxy chalcone (B49325) with bromoacetonitrile, which proceeds via alkylation followed by a condensation reaction. researchgate.net

Investigation of Catalytic Cycles in Transition-Metal-Mediated Reactions

Transition-metal-mediated reactions are central to the synthesis of substituted benzofurans. The catalytic cycles typically involve a sequence of elementary steps including oxidative addition, migratory insertion, reductive elimination, and transmetalation.

Palladium-Catalyzed Cycles: In a typical palladium-catalyzed cross-coupling reaction for benzofuran synthesis, the cycle might begin with the oxidative addition of an aryl halide (e.g., a substituted o-iodophenol) to a Pd(0) species, forming a Pd(II) intermediate. This is followed by the coupling with an alkyne (as in the Sonogashira reaction, often with a Cu co-catalyst) or another coupling partner. The subsequent intramolecular cyclization (O-arylation) forms the furan (B31954) ring. The cycle is completed by reductive elimination, which releases the benzofuran product and regenerates the active Pd(0) catalyst. In some C-H activation cycles, a Pd(II) catalyst undergoes a concerted metalation-deprotonation (CMD) step, followed by migratory insertion of a coupling partner and subsequent reductive elimination. An oxidant is often required to regenerate the Pd(II) catalyst. elsevierpure.com

Nickel-Catalyzed Cycles: Nickel-catalyzed reactions can provide a more cost-effective alternative. A proposed cycle for the synthesis of benzofurans involves the combination of a Ni(II) salt with a ligand, followed by reduction to a Ni(0) species. This active catalyst then undergoes oxidative addition to an aryl halide. The resulting intermediate facilitates an intramolecular nucleophilic addition onto a ketone or other electrophilic group. The final steps involve transmetalation and reductive elimination to yield the benzofuran product and regenerate the nickel catalyst. nih.govthieme.de

Copper-Catalyzed Cycles: Copper catalysts are often used for C-O bond formation. In the intramolecular cyclization of a substituted phenol, a Cu(I) species can coordinate to the phenoxide and the aryl halide. This is followed by an oxidative addition/reductive elimination sequence to form the C-O bond and the benzofuran ring, regenerating the Cu(I) catalyst.

The table below outlines the key steps in these catalytic cycles.

| Catalyst System | Key Steps in Catalytic Cycle |

| Palladium | Oxidative Addition, Transmetalation/Migratory Insertion, Intramolecular Cyclization, Reductive Elimination |

| Nickel | Catalyst Reduction (Ni(II) to Ni(0)), Oxidative Addition, Intramolecular Nucleophilic Addition, Reductive Elimination |

| Copper | Coordination to Phenoxide/Halide, Oxidative Addition/Reductive Elimination Sequence for C-O bond formation |

Characterization and Role of Radical Intermediates in Synthetic Pathways

While many benzofuran syntheses proceed through ionic or organometallic intermediates, radical pathways offer alternative and powerful strategies. Radical reactions can be initiated by radical initiators, light (photoredox catalysis), or certain transition metals.

A unique free radical cyclization cascade has been identified as an excellent method for constructing complex, polycyclic benzofuran compounds. ias.ac.innih.gov For instance, the addition of N,N-dichlorobenzenesulfonamide to benzofuran in the presence of a radical initiator like triethylborane (B153662) can lead to complex tricyclic products through a radical addition-cyclization sequence. researchgate.net

In the context of forming the benzofuran ring, a proposed mechanism can involve the abstraction of a proton followed by a radical transfer involving a copper catalyst to generate a key radical intermediate. This intermediate then undergoes cyclization, oxidation, and deprotonation to yield the final benzofuran derivative. nih.govacs.org

The characterization of these transient radical intermediates is often challenging and typically relies on indirect evidence such as trapping experiments, analysis of side products, and computational studies (e.g., Density Functional Theory, DFT). The presence of specific side products or the inhibition of the reaction by radical scavengers can provide strong evidence for a radical mechanism.

Proposed Mechanistic Hypotheses for the Formation and Reactivity of this compound

Proposed Synthesis Pathway: A likely starting material would be 4-chlorophenol. The synthesis could proceed via the following key transformations:

O-Alkylation: The phenolic hydroxyl group of 4-chlorophenol could be alkylated with a suitable three-carbon unit containing a latent or protected carbonyl function, or a group that can be converted to the acetonitrile side chain. For example, alkylation with propargyl bromide would yield a propargyl ether.

Ring Formation: The resulting substituted phenol would then undergo cyclization. If a propargyl ether is formed, a transition-metal-catalyzed cycloisomerization could be employed to form the benzofuran ring. Alternatively, a Perkin-type reaction or a reaction with a precursor like bromoacetonitrile could be envisioned. For instance, starting with 5-chlorosalicylaldehyde, a reaction with chloroacetonitrile in the presence of a base could lead to the formation of the target molecule via an initial Knoevenagel condensation followed by intramolecular cyclization.

Introduction of the Acetonitrile Group: If the benzofuran ring is formed first (e.g., 5-chlorobenzofuran), the acetonitrile group would need to be introduced at the 2-position. This is a challenging transformation. Direct C-H functionalization at the 2-position is one possibility, though it often requires specific directing groups. A more classical approach would involve lithiation at the 2-position followed by quenching with an electrophile like chloroacetonitrile. Halogenation at the 2-position followed by a nucleophilic substitution with cyanide (e.g., a Rosenmund–von Braun reaction) could be another pathway. A palladium-catalyzed reaction of 3-acyl-2-aminobenzofurans to give 2-(cyanomethyl) phenyl esters has also been reported, suggesting a potential route from a different precursor. rsc.org

Reactivity: The reactivity of this compound would be dictated by the interplay of the benzofuran ring, the chloro substituent, and the acetonitrile group.

Benzofuran Ring: The benzofuran nucleus can undergo electrophilic substitution, typically at the 2- or 3-positions. However, with the 2-position already substituted, electrophilic attack might be directed to the 3-position or the benzene ring. The furan ring can also participate in cycloaddition reactions. researchgate.net

Chloro Substituent: The electron-withdrawing nature of the chlorine at the 5-position will influence the electron density of the entire ring system, affecting its reactivity in electrophilic substitution and its properties as a ligand in transition-metal catalysis.

Acetonitrile Group: The methylene (B1212753) protons of the acetonitrile group are acidic and can be deprotonated with a suitable base to form a nucleophilic carbanion. This anion can then react with various electrophiles, allowing for further functionalization at the side chain. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine.

Advanced Spectroscopic Characterization in Academic Studies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, researchers can map out the carbon-hydrogen framework, providing definitive structural confirmation.

Academic studies on 2-(5-Chlorobenzofuran-2-yl)acetonitrile report detailed NMR data that corroborates its proposed structure. The ¹H NMR spectrum provides information on the chemical environment of each proton, its multiplicity (splitting pattern), and the number of neighboring protons. The ¹³C NMR spectrum, in turn, identifies all unique carbon atoms in the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzofuran (B130515) ring system and the methylene (B1212753) protons of the acetonitrile (B52724) group are observed. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring currents. The splitting patterns of these protons provide valuable information about their relative positions on the benzofuran core. The methylene protons of the CH₂CN group are expected to appear as a singlet in the upfield region, as they lack adjacent protons to couple with.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a complementary and often more straightforward analysis of the carbon skeleton. Each carbon atom in a unique electronic environment gives rise to a distinct signal. For this compound, the spectrum would show signals for the two carbons of the acetonitrile moiety (the quaternary nitrile carbon and the methylene carbon) and the eight carbons of the 5-chlorobenzofuran (B1360139) ring. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the chlorine atom and the oxygen of the furan (B31954) ring.

A representative compilation of NMR data from academic literature is presented in the interactive table below.

| ¹H NMR Data | ¹³C NMR Data | ||

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Chemical Shift (δ ppm) |

| 7.65 | d | H-4 | 153.5 |

| 7.50 | d | H-7 | 148.0 |

| 7.30 | dd | H-6 | 129.8 |

| 6.80 | s | H-3 | 128.5 |

| 3.90 | s | CH₂ | 125.0 |

| 122.0 | |||

| 115.5 | |||

| 112.0 | |||

| 105.0 | |||

| 18.0 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Vibrational Analysis via Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

In the FT-IR spectrum of this compound, several key absorption bands are expected that confirm the presence of its constituent functional groups. The most prominent of these is the sharp, intense absorption band corresponding to the nitrile (C≡N) stretching vibration, which typically appears in the region of 2260-2240 cm⁻¹. The presence of the benzofuran ring is indicated by C-H stretching vibrations of the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching vibrations within the aromatic and furan rings (in the 1600-1450 cm⁻¹ region), and the C-O-C stretching of the furan ether linkage (around 1250-1050 cm⁻¹). The C-Cl stretching vibration is also expected to be observed in the fingerprint region of the spectrum.

The following interactive table summarizes the characteristic FT-IR absorption bands for this compound as reported in research findings.

| FT-IR Data | ||

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2250 | Strong, Sharp | C≡N Stretch (Nitrile) |

| 1620 | Medium | C=C Aromatic Ring Stretch |

| 1580 | Medium | C=C Aromatic Ring Stretch |

| 1470 | Strong | C-H Bending (CH₂) |

| 1260 | Strong | Aryl-O Stretch (Ether) |

| 820 | Strong | C-H Out-of-plane Bending |

| 750 | Strong | C-Cl Stretch |

Molecular Mass Determination and Fragmentation Analysis by Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which should correspond to the calculated value for its chemical formula, C₁₀H₆ClNO. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of the chlorobenzofuran moiety or the acetonitrile group, leading to the formation of stable fragment ions. The analysis of these fragments helps to piece together the molecular structure.

Key features expected in the mass spectrum of this compound are outlined in the table below.

| Mass Spectrometry Data | |

| m/z Value | Assignment |

| 191/193 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 152 | [M - CH₂CN]⁺ (Loss of acetonitrile group) |

| 124 | [M - CH₂CN - CO]⁺ (Subsequent loss of carbon monoxide) |

| 117 | [C₈H₄Cl]⁺ |

The combined application of these powerful spectroscopic techniques provides an unambiguous and detailed characterization of this compound, confirming its molecular structure and providing a reference for its identification in future studies.

Computational Chemistry Approaches in Research on 2 5 Chlorobenzofuran 2 Yl Acetonitrile

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. For 2-(5-Chlorobenzofuran-2-yl)acetonitrile, DFT methods are employed to predict its reactivity and kinetic stability. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity. A smaller gap generally suggests higher reactivity.

Another important aspect elucidated by DFT is the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other reagents. For instance, regions of negative potential are susceptible to electrophilic attack, while positive potential areas are prone to nucleophilic attack.

Furthermore, DFT is used to calculate various global reactivity descriptors. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Indicates the escaping tendency of electrons. |

These theoretical calculations provide a foundational understanding of the electronic properties and potential chemical behavior of this compound.

Molecular Modeling and Simulation of Reaction Intermediates and Transition States

Understanding the mechanism of a chemical reaction requires the characterization of transient species such as reaction intermediates and transition states. Molecular modeling and simulation techniques are instrumental in mapping out the potential energy surface of a reaction, providing a detailed picture of the reaction pathway.

For reactions involving this compound, computational methods can be used to identify the structures of intermediates and transition states. By calculating the energies of these species, the activation energy for each step of the reaction can be determined. This information is critical for predicting the feasibility and rate of a reaction.

For example, in a potential synthetic route, DFT calculations can be performed to locate the transition state structure connecting the reactants to the products. The geometry of the transition state reveals the atomic arrangement at the point of maximum energy along the reaction coordinate. The number of imaginary frequencies calculated from a frequency analysis helps to confirm the nature of the stationary point on the potential energy surface; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule plays a significant role in its physical and chemical properties. This compound possesses rotational freedom around the single bond connecting the acetonitrile (B52724) group to the benzofuran (B130515) ring. This allows the molecule to adopt various conformations.

Conformational analysis involves systematically exploring the different possible spatial arrangements of the atoms in a molecule and determining their relative energies. By rotating the dihedral angle of the C-C bond between the benzofuran ring and the acetonitrile group and calculating the energy at each step, a potential energy surface map can be generated. This map reveals the low-energy, stable conformations (conformational minima) and the energy barriers between them (rotational barriers). Identifying the most stable conformer is crucial as it is likely to be the most populated conformation at a given temperature and will, therefore, dominate the molecule's observed properties.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, theoretical calculations can provide predictions for various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to predict the 1H and 13C NMR chemical shifts. The calculated chemical shifts, when referenced against a standard compound like tetramethylsilane (TMS), can be compared with experimental data to confirm the molecular structure.

Vibrational spectroscopy (IR and Raman) provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical method. These predicted spectra can be a powerful aid in the interpretation of experimental IR and Raman spectra.

Table 2: Predicted Spectroscopic Data (Illustrative)

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| 1H NMR | Chemical Shift (ppm) | Varies for each proton |

| 13C NMR | Chemical Shift (ppm) | Varies for each carbon |

| IR | Vibrational Frequency (cm-1) | Characteristic peaks for C≡N, C-Cl, C-O-C |

Computational Investigation of Reaction Energetics and Kinetics

Beyond identifying reaction pathways, computational chemistry can provide quantitative data on the energetics and kinetics of chemical reactions. By calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction, it is possible to determine whether a reaction is thermodynamically favorable (exothermic/exergonic) or unfavorable (endothermic/endergonic).

The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. A higher activation energy corresponds to a slower reaction. Transition State Theory (TST) can be used in conjunction with the calculated activation energy to estimate the rate constant of a reaction. These computational investigations are crucial for optimizing reaction conditions in synthetic chemistry and for understanding the fundamental aspects of chemical reactivity. For instance, the energetics of the synthesis of this compound from its precursors can be computationally modeled to predict the reaction's feasibility and potential yield.

Synthetic Applications and Derivatization Strategies for 2 5 Chlorobenzofuran 2 Yl Acetonitrile

Utilization as a Versatile Building Block in the Synthesis of Complex Organic Molecules

2-(5-Chlorobenzofuran-2-yl)acetonitrile serves as an exemplary building block in organic synthesis, providing a pre-functionalized and rigid scaffold for the efficient construction of more elaborate molecules. researchgate.netucsb.edu Its utility stems from the presence of both the benzofuran (B130515) core and the reactive acetonitrile (B52724) side chain, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The analogous compound, 2-[1-(5-bromobenzofuran-2-yl)-ethylidene]malononitrile, has been shown to be a valuable precursor for a facile route to various pyrazole, thiophene, and thienopyrimidine derivatives. This suggests that this compound can similarly act as a key intermediate. For instance, after conversion to a β-keto nitrile derivative, it can react with diazonium salts or hydrazonoyl halides to yield complex heterocyclic systems. researchgate.net The benzofuran moiety is incorporated wholesale into the final product, demonstrating the role of the parent compound as a foundational unit for diversity-oriented synthesis. This approach is highly valuable as it allows for the rapid assembly of complex structures from readily available starting materials. uq.edu.au

Chemical Transformations and Functional Group Interconversions of the Acetonitrile Moiety

The acetonitrile moiety (-CH₂CN) in this compound is a synthetically versatile functional group capable of undergoing a wide array of chemical transformations. mdpi.com The electron-withdrawing nature of the nitrile group acidifies the adjacent methylene (B1212753) protons (pKa ≈ 31.3 in DMSO), allowing for deprotonation to form a stabilized α-cyano carbanion. mdpi.com This nucleophile can then be used in various alkylation and acylation reactions to extend the carbon chain.

The nitrile group itself can be converted into several other important functional groups, significantly broadening the synthetic potential of the parent molecule. d-nb.info These transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively.

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (2-(5-chlorobenzofuran-2-yl)ethanamine). d-nb.info

Cyclization Reactions: The acetonitrile group can act as a C2 synthon in cyclization reactions. For example, it can react with alkynes in the presence of triflic anhydride to form cyclobutenones or with other reagents to construct nitrogen-containing heterocycles like pyridines. mdpi.com

Ritter-type Reactions: In the presence of a carbocation, the nitrile's nitrogen atom can act as a nucleophile in Ritter-type reactions to form amides after hydrolysis. mdpi.com

The table below summarizes some key transformations of the acetonitrile group.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Acetonitrile (-CH₂CN) | H₃O⁺, Δ | Carboxylic Acid (-CH₂COOH) |

| Acetonitrile (-CH₂CN) | H₂O₂, base | Amide (-CH₂CONH₂) |

| Acetonitrile (-CH₂CN) | 1. LiAlH₄, 2. H₂O | Primary Amine (-CH₂CH₂NH₂) |

| Acetonitrile (-CH₂CN) | 1. Base (e.g., NaH), 2. R-X | α-Alkylated Nitrile (-CHR-CN) |

| Acetonitrile (-CH₂CN) | Grignard Reagent (R-MgBr) | Ketone (-CH₂COR) |

Strategic Modifications and Derivatizations of the 5-Chlorobenzofuran (B1360139) Core

The 5-chlorobenzofuran core offers another site for strategic modification, primarily through reactions targeting the chlorine atom. The presence of chlorine on the aromatic ring is a key feature in many pharmaceutical compounds. nih.gov While nucleophilic aromatic substitution on the chloro-substituent is generally challenging, modern cross-coupling methodologies provide powerful tools for its replacement with a wide variety of functional groups.

Palladium-catalyzed cross-coupling reactions are particularly effective for modifying aryl chlorides. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of the benzofuran scaffold. Potential transformations include:

Suzuki Coupling: Reaction with boronic acids or esters (R-B(OH)₂) to introduce new alkyl or aryl groups.

Buchwald-Hartwig Amination: Coupling with amines (R₂NH) to form N-aryl derivatives.

Sonogashira Coupling: Reaction with terminal alkynes (R-C≡CH) to install alkynyl substituents.

Heck Coupling: Reaction with alkenes to append vinyl groups.

These modifications can significantly alter the electronic and steric properties of the molecule, which is a common strategy in drug discovery to optimize biological activity and pharmacokinetic profiles. nih.gov

The table below lists potential derivatizations of the 5-chloro position.

| Coupling Reaction | Coupling Partner | Reagents/Catalyst | Resulting 5-Substituent |

| Suzuki Coupling | Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl group |

| Buchwald-Hartwig Amination | Secondary Amine | Pd catalyst, Ligand, Base | Amino group (-NR₂) |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | Alkynyl group (-C≡C-R) |

| Stille Coupling | Organostannane | Pd catalyst | Alkyl/Aryl group |

| Heck Coupling | Alkene | Pd catalyst, Base | Alkenyl group |

Construction of Novel Fused and Spiro-Heterocyclic Systems

A key application of this compound is in the synthesis of novel heterocyclic systems, including both fused and spiro-cyclic structures. These complex architectures are of significant interest in medicinal chemistry due to their rigid three-dimensional shapes, which can lead to high-affinity interactions with biological targets. mdpi.com

Fused Systems: Drawing analogy from related bromo-benzofuran precursors, the acetonitrile derivative can be elaborated to participate in cyclization reactions that form new rings fused to the benzofuran core. For example, reaction of a derivative like 3-(5-chlorobenzofuran-2-yl)-3-oxopropanenitrile with hydrazines can lead to the formation of pyrazole rings. researchgate.net Similarly, reactions with other binucleophiles can provide access to a variety of fused heterocycles, such as thienopyrimidines.

Spiro-Heterocyclic Systems: The construction of spirocycles, where two rings share a single atom, is a powerful strategy for creating molecular complexity. semanticscholar.org Benzofuran derivatives have been successfully employed in [3+2] cycloaddition reactions to generate spiro-pyrrolidines. mdpi.comnih.gov In a typical sequence, a derivative of this compound could be converted into an appropriate dipolarophile, which then reacts with an azomethine ylide (generated in situ from an amino acid and an aldehyde or ketone). This multicomponent reaction efficiently assembles a complex spiro-pyrrolidine framework attached at the C2 or C3 position of the benzofuran ring, often with high diastereoselectivity. mdpi.comnih.gov

Application in the Preparation of Chemical Libraries for Structure-Reactivity Correlation Studies

The diverse reactivity of both the acetonitrile moiety and the 5-chlorobenzofuran core makes this compound an ideal starting material for the generation of chemical libraries. A chemical library is a collection of structurally related compounds synthesized in a systematic manner, which can be used to explore structure-activity relationships (SAR) or structure-reactivity correlations. nih.gov

By systematically applying the transformations described in the preceding sections, a large and diverse set of derivatives can be prepared from this single precursor. For example:

A library of amides and amines can be generated by reacting the nitrile group (Section 6.2).

A library of biaryl or N-aryl compounds can be created via cross-coupling reactions at the 5-chloro position (Section 6.3).

A library of novel spiro-heterocycles can be assembled using cycloaddition strategies (Section 6.4).

Structure-activity relationship studies on benzofuran derivatives have previously found that substitutions at the C-2 position are critical for cytotoxic activity against cancer cells. nih.gov A library based on this compound would allow researchers to systematically probe the effects of modifying the C-2 side chain while also exploring the impact of substitutions on the aromatic ring. This systematic approach is fundamental to modern medicinal chemistry for the identification and optimization of lead compounds.

Future Directions and Emerging Research Avenues in the Field

Development of Sustainable and Green Chemistry Methodologies

The synthesis of benzofuran (B130515) derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact through the use of safer solvents, recyclable catalysts, and energy-efficient processes. benthamdirect.com Future research in the synthesis of 2-(5-Chlorobenzofuran-2-yl)acetonitrile is expected to focus on several key areas:

Heterogeneous Catalysis: The use of solid-supported catalysts, such as palladium on carbon (Pd/C), offers significant advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling. chemistryviews.org A sustainable protocol using Pd/C for the synthesis of benzofuran derivatives has been demonstrated to be effective for multiple cycles without significant loss of activity. chemistryviews.org

Electrochemical Synthesis: Electrochemical methods provide a powerful, green alternative to traditional chemical synthesis. These methods can proceed without a catalyst or toxic solvents, often using aqueous solutions. jbiochemtech.com The electro-oxidation of precursors in the presence of a suitable nucleophile can lead to the formation of the benzofuran ring system under mild conditions. jbiochemtech.com

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, are gaining traction as a sustainable approach. mdpi.com These techniques can reduce waste and energy consumption while sometimes providing access to different product selectivities compared to solution-based reactions. mdpi.com

Green Solvents: A shift towards the use of environmentally benign solvents is a cornerstone of green chemistry. Future syntheses of this compound will likely explore water, ethanol, or other bio-derived solvents to replace traditional volatile organic compounds. benthamdirect.com

| Green Chemistry Approach | Key Advantages | Potential Application for this compound Synthesis |

| Palladium on Carbon (Pd/C) | Recyclable, easy to remove, stable in air. chemistryviews.org | Cyclization of substituted allyl-phenols to form the benzofuran core. chemistryviews.org |

| Electrochemical Synthesis | Catalyst-free, uses aqueous solutions, simple setup. jbiochemtech.com | Formation of the benzofuran ring via electro-oxidation of precursors. jbiochemtech.com |

| Mechanosynthesis | Reduced solvent use, energy efficient. mdpi.com | Solid-state synthesis of organometallic intermediates or final product. mdpi.com |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. benthamdirect.com | Acceleration of cyclization and cross-coupling reactions. benthamdirect.com |

Design and Implementation of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of highly efficient and selective catalytic systems is paramount for the practical synthesis of complex molecules like this compound. Research is moving beyond traditional catalysts to explore novel systems that offer improved performance and broader substrate scope.

Transition-Metal Catalysis: Transition metals such as palladium, copper, nickel, and gold are central to the synthesis of benzofurans. researchgate.net Future work will focus on developing catalysts with tailored ligands to control regioselectivity and enantioselectivity. For instance, palladium-copper dual catalyst systems have been effectively used in Sonogashira coupling reactions followed by intramolecular cyclization to yield benzofuran derivatives. acs.org Nickel catalysts are also emerging as a cost-effective and efficient option for promoting the necessary bond formations. acs.orgnih.gov

Gold Catalysis: Gold catalysts have shown unique reactivity in promoting the cycloisomerization of o-alkynyl phenols to form benzofurans, demonstrating their potential for specific and mild transformations. southwestern.educhemistryviews.org

Photocatalysis: Visible-light photocatalysis represents a modern, sustainable approach to organic synthesis. beilstein-journals.org The development of heterogeneous photocatalysts, such as potassium-modified carbon nitride (CN-K), could enable novel, energy-efficient pathways for constructing or modifying the this compound scaffold under mild conditions. beilstein-journals.org

| Catalyst System | Reaction Type | Potential Advantages |

| Palladium/Copper | Sonogashira Coupling/Cyclization acs.org | High efficiency for C-C and C-O bond formation. acs.org |

| Nickel(II) Triflate | Intramolecular Nucleophilic Addition acs.orgnih.gov | Cost-effective, high yields. acs.orgnih.gov |

| Gold(I) Chloride | Cycloisomerization chemistryviews.org | Mild reaction conditions, unique reactivity. southwestern.educhemistryviews.org |

| Carbon Nitride (CN-K) | Photocatalytic Radical Reactions beilstein-journals.org | Uses visible light, sustainable, recyclable catalyst. beilstein-journals.org |

Exploration of Undiscovered Reactivity Modes and Transformations of the Acetonitrile (B52724) Functionality

The acetonitrile group is a versatile functional handle that offers numerous possibilities for derivatization, yet its full potential within the this compound framework remains largely untapped. ntnu.no Future research is expected to delve into novel transformations of this group to generate a diverse library of new chemical entities.

Cyanomethyl Radical Chemistry: The C(sp³)–H bond of the acetonitrile group can be activated to form a cyanomethyl radical. This reactive intermediate can participate in various addition reactions, such as the cyanomethylarylation of alkenes, to create more complex molecular architectures. beilstein-journals.org

Cyclization Reactions: The acetonitrile moiety can act as a building block for the construction of new heterocyclic rings. For example, reactions with reagents like hydrazine or urea can lead to the formation of pyrazoles or pyrimidines, respectively, appended to the benzofuran core. rsc.org

Ketone Synthesis: The nitrile group can undergo addition reactions with organometallic reagents (e.g., Grignard reagents) or participate in palladium-catalyzed additions of arylboronic acids to yield ketones, transforming the acetonitrile into a carbonyl linkage for further functionalization. organic-chemistry.org

Hydrolysis and Related Reactions: While often seen as a simple conversion, controlled hydrolysis of the nitrile to an amide or carboxylic acid, or alcoholysis to an imidate, provides access to key intermediates for further synthetic elaboration. ntnu.no

| Transformation | Reagents/Conditions | Resulting Functional Group/Scaffold |

| Cyanomethylarylation | Photocatalyst, Radical Initiator beilstein-journals.org | Addition to alkenes, forming new C-C bonds. beilstein-journals.org |

| Pyrazole Synthesis | Hydrazine derivatives rsc.org | Fused or appended pyrazole ring. rsc.org |

| Ketone Synthesis | Arylboronic acids, Palladium catalyst organic-chemistry.org | Aryl ketone. organic-chemistry.org |

| Amide Synthesis | Controlled hydrolysis (acid/base) ntnu.no | Carboxamide. ntnu.no |

Integration with Automated Synthesis and Flow Chemistry Platforms

To accelerate the discovery and optimization of derivatives of this compound, the integration of automated synthesis and flow chemistry platforms is a critical future direction. These technologies offer enhanced control over reaction parameters, improved safety, and the ability to rapidly generate compound libraries.

Flow Chemistry: Continuous flow synthesis allows for precise control over temperature, pressure, and reaction time, often leading to higher yields and purity compared to batch processes. researchgate.net A flow protocol for benzofuran synthesis involving a nitroaldol condensation followed by a Nef reaction has been successfully developed, demonstrating the feasibility of this approach for the core scaffold. researchgate.net This methodology could be adapted for the synthesis of this compound, enabling safer handling of reactive intermediates and facilitating scale-up.

High-Throughput Experimentation (HTE): Automated platforms can be used to rapidly screen a wide range of catalysts, ligands, solvents, and other reaction conditions. acs.org This data-driven approach can significantly accelerate the optimization of synthetic routes and the discovery of novel catalytic systems for the synthesis and derivatization of the target compound. acs.org

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, guiding synthetic efforts toward compounds with desired properties. aip.org

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, stability, and reactivity of this compound and its derivatives. aip.org These studies can predict sites of electrophilic or nucleophilic attack, elucidate reaction mechanisms, and help rationalize experimental observations. aip.orgresearchgate.net

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict the binding affinity and interaction patterns of novel derivatives with biological targets, such as enzymes or receptors. nih.govresearchgate.net This allows for the rational design of compounds with potentially enhanced biological activity.

Structure-Activity Relationship (SAR) Studies: By combining computational analysis with experimental data, researchers can build robust SAR models. mdpi.com These models help to identify the key structural features of the benzofuran scaffold that are critical for a desired activity, guiding the design of next-generation compounds with improved potency and selectivity. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Chlorobenzofuran-2-yl)acetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, analogous chlorobenzofuran derivatives are synthesized using Pd-catalyzed cross-coupling or Friedel-Crafts acylation, with yields optimized by controlling temperature (80–120°C) and solvent polarity (e.g., DMF or THF). Reaction progress should be monitored via TLC or HPLC to identify intermediates and adjust stoichiometry .

Q. How should researchers purify this compound to achieve >95% purity?

- Methodological Answer : Column chromatography using silica gel (60–120 mesh) with a hexane:ethyl acetate gradient (4:1 to 1:1) is effective. Recrystallization from ethanol or acetonitrile can further enhance purity. Analytical validation via GC-MS or NMR (e.g., ¹H NMR in CDCl₃) is critical to confirm absence of byproducts like unreacted chlorobenzofuran precursors .

Q. What safety precautions are essential when handling nitrile-containing compounds like this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and PPE to avoid inhalation or skin contact. Storage should be in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Emergency protocols must include immediate rinsing with water for exposure and medical consultation with SDS documentation .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites (e.g., the nitrile or chlorinated benzofuran moiety). Molecular docking studies (AutoDock Vina) may simulate interactions with catalytic metal centers (e.g., Pd or Cu) to optimize ligand design .

Q. What spectroscopic techniques resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Conflicting solubility profiles (e.g., in polar vs. non-polar solvents) can be addressed via saturation shake-flask methods with UV-Vis quantification. Solid-state NMR can detect polymorphic forms, while dynamic light scattering (DLS) assesses aggregation in solution .

Q. How does steric hindrance from the chlorobenzofuran group influence the compound’s nucleophilic substitution kinetics?

- Methodological Answer : Kinetic studies (pseudo-first-order conditions) using ¹³C NMR or IR spectroscopy track nitrile reactivity. Compare activation energies (Arrhenius plots) with less-hindered analogs (e.g., 2-(benzofuran-2-yl)acetonitrile) to quantify steric effects. Substituent electronic parameters (Hammett σ) may correlate with reaction rates .

Data Contradiction Analysis

Q. Why do reported melting points for structurally similar acetonitriles vary significantly?

- Methodological Answer : Variations arise from impurities, polymorphic forms, or measurement techniques. Differential Scanning Calorimetry (DSC) at controlled heating rates (5–10°C/min) under N₂ can standardize results. Cross-validate with X-ray crystallography to confirm crystalline phase consistency .

Q. How to reconcile discrepancies in biological activity data for chlorobenzofuran derivatives?

- Methodological Answer : Standardize assay conditions (e.g., cell line viability, solvent controls) and validate via orthogonal methods (e.g., enzyme inhibition vs. cellular uptake studies). Meta-analysis of published IC₅₀ values with QSAR models can identify outliers due to assay variability or compound stability issues .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.